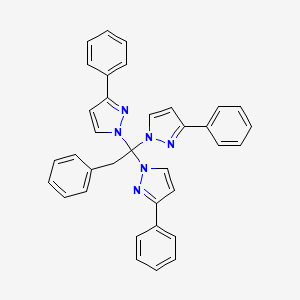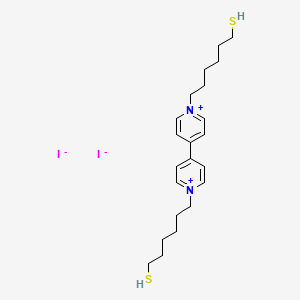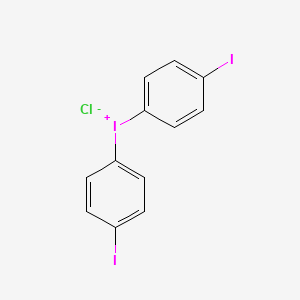
Iodonium, bis(4-iodophenyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodonium, bis(4-iodophenyl)-, chloride is a chemical compound with the molecular formula C₁₂H₈ClI₃ It is known for its unique structure, which includes two iodophenyl groups attached to an iodonium ion, paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis(4-iodophenyl)-, chloride typically involves the reaction of iodobenzene with iodine and a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of a chloride source. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Iodonium, bis(4-iodophenyl)-, chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iodinated products.
Reduction: Reduction reactions can lead to the formation of iodobenzene and other reduced species.
Substitution: The iodonium ion can participate in substitution reactions, where the iodophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like peracetic acid, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield iodinated aromatic compounds, while reduction reactions produce iodobenzene. Substitution reactions can result in a variety of functionalized aromatic compounds.
Scientific Research Applications
Iodonium, bis(4-iodophenyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is employed in the study of biological systems, where it can act as a labeling agent for proteins and other biomolecules.
Medicine: Research into potential therapeutic applications includes its use in radiolabeling for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of iodonium, bis(4-iodophenyl)-, chloride involves the reactivity of the iodonium ion. The iodonium ion is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, where it can facilitate the formation of new bonds or the modification of existing structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iodonium, bis(4-iodophenyl)-, chloride include other diaryliodonium salts, such as iodonium, bis(4-methoxyphenyl)-, chloride and iodonium, bis(4-nitrophenyl)-, chloride. These compounds share the iodonium ion core but differ in the substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its specific reactivity and the presence of iodine atoms, which can impart unique properties such as increased density and specific reactivity in organic synthesis. Its applications in radiolabeling and diagnostic imaging also highlight its distinctiveness compared to other diaryliodonium salts.
Properties
CAS No. |
647843-88-7 |
|---|---|
Molecular Formula |
C12H8ClI3 |
Molecular Weight |
568.36 g/mol |
IUPAC Name |
bis(4-iodophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H8I3.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
InChI Key |
XJTFARGGTBQUJP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


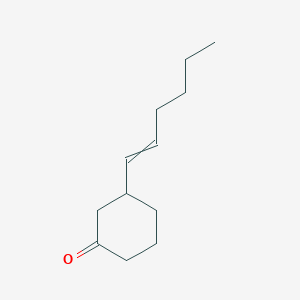
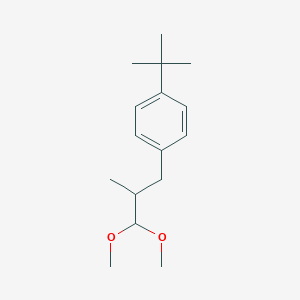
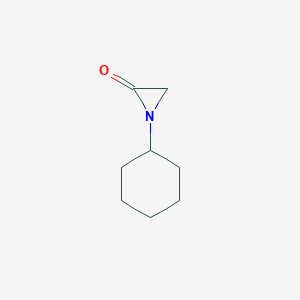
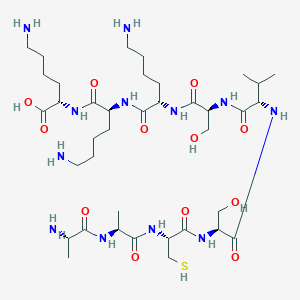
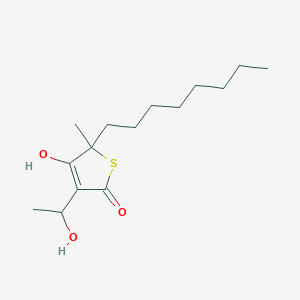
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)
![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)
